molecular formula C17H18N2O5S B4877009 4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid

4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid

Cat. No. B4877009
M. Wt: 362.4 g/mol
InChI Key: XNRQXMGEIFMLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid, also known as ETC-1002, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of dyslipidemia and other cardiovascular diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid works by inhibiting the activity of ATP-citrate lyase (ACL), an enzyme involved in the synthesis of fatty acids and cholesterol in the liver. By inhibiting ACL, 4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid reduces the production of LDL cholesterol and triglycerides, while increasing the production of HDL cholesterol. The compound also activates AMP-activated protein kinase (AMPK), an enzyme that plays a key role in regulating cellular energy metabolism and lipid homeostasis.
Biochemical and Physiological Effects
4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects that make it an attractive therapeutic agent for the treatment of dyslipidemia and other cardiovascular diseases. In preclinical studies, the compound has been shown to reduce LDL cholesterol and triglyceride levels, increase HDL cholesterol levels, and improve insulin sensitivity. 4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has also been shown to reduce inflammation and oxidative stress, both of which are important contributors to the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to have good bioavailability and pharmacokinetic properties in preclinical studies. However, there are also some limitations to the use of 4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid in laboratory experiments. The compound is relatively new and there is still much to be learned about its mechanism of action and potential side effects. Additionally, the compound may not be suitable for all types of experiments, depending on the specific research question being addressed.

Future Directions

There are several potential future directions for research on 4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid. One area of interest is the development of combination therapies that include 4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid along with other lipid-lowering agents such as statins. Another area of interest is the study of 4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid in different patient populations, including those with diabetes and metabolic syndrome. Additionally, further research is needed to fully understand the mechanism of action of 4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid and to identify any potential side effects or safety concerns associated with its use.

Scientific Research Applications

4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic effects on dyslipidemia and other cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, including high levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol. This condition is a major risk factor for the development of cardiovascular diseases such as atherosclerosis, coronary artery disease, and stroke.

properties

IUPAC Name

4-[[3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-2-24-13-6-4-3-5-12(13)18-16(23)11-9-10-25-17(11)19-14(20)7-8-15(21)22/h3-6,9-10H,2,7-8H2,1H3,(H,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRQXMGEIFMLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid
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4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid
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4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid
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4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid
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4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid
Reactant of Route 6
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4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid

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